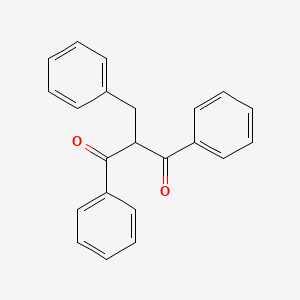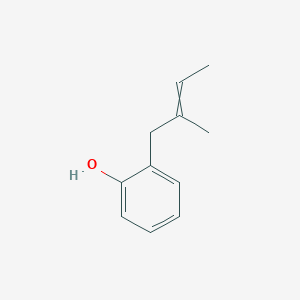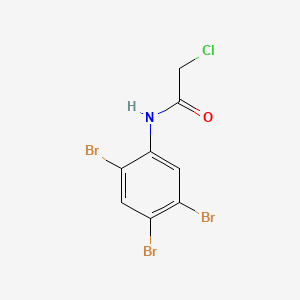
3-Oxo-2-phenylbutyl dimethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-2-phenylbutyl dimethylcarbamodithioate is an organic compound with the molecular formula C13H17NOS2 It is known for its unique structure, which includes a phenyl group, a keto group, and a dimethylcarbamodithioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-phenylbutyl dimethylcarbamodithioate typically involves the reaction of 3-oxo-2-phenylbutyric acid with dimethylcarbamodithioic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-2-phenylbutyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
3-Oxo-2-phenylbutyl dimethylcarbamodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-Oxo-2-phenylbutyl dimethylcarbamodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound’s dimethylcarbamodithioate moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenyl group and keto group contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-2-phenylbutyric acid: Shares the phenyl and keto groups but lacks the dimethylcarbamodithioate moiety.
Dimethylcarbamodithioic acid: Contains the dimethylcarbamodithioate moiety but lacks the phenyl and keto groups.
Phenylbutyric acid derivatives: Compounds with similar phenyl and butyric acid structures but different functional groups.
Uniqueness
3-Oxo-2-phenylbutyl dimethylcarbamodithioate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the phenyl group and the dimethylcarbamodithioate moiety allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.
Propriétés
Numéro CAS |
32465-67-1 |
|---|---|
Formule moléculaire |
C13H17NOS2 |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
(3-oxo-2-phenylbutyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C13H17NOS2/c1-10(15)12(9-17-13(16)14(2)3)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3 |
Clé InChI |
VOSKYFMOECEZHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CSC(=S)N(C)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


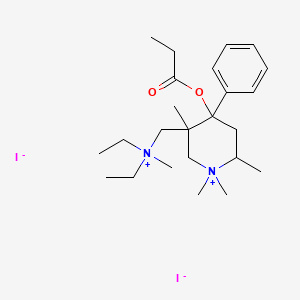

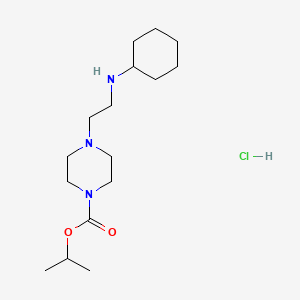
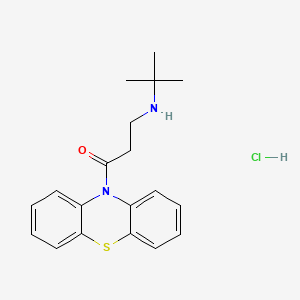
![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)


![2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione](/img/structure/B14697568.png)
